molecular formula C8H12F3N B13586500 8-(Trifluoromethyl)-6-azaspiro[3.4]octane

8-(Trifluoromethyl)-6-azaspiro[3.4]octane

Cat. No.: B13586500
M. Wt: 179.18 g/mol
InChI Key: WLLRPXQAAVSAQJ-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-6-azaspiro[34]octane is a unique compound characterized by its spirocyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-6-azaspiro[3One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs photoredox catalysis, where visible light and a photoredox catalyst facilitate the formation of the trifluoromethyl radical, which then reacts with the spirocyclic precursor .

Industrial Production Methods: Industrial production of this compound may involve large-scale photoredox catalysis setups, ensuring efficient and high-yield synthesis. The use of continuous flow reactors can enhance the scalability and reproducibility of the process, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products:

    Oxidation: Trifluoromethyl ketones.

    Reduction: Reduced spirocyclic derivatives.

    Substitution: Various substituted spirocyclic compounds depending on the reagents used.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes . This interaction can modulate various biological processes, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

Uniqueness: 8-(Trifluoromethyl)-6-azaspiro[3.4]octane stands out due to its combination of a spirocyclic structure and a trifluoromethyl group, which imparts unique chemical and biological properties. This combination enhances its potential for diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C8H12F3N

Molecular Weight

179.18 g/mol

IUPAC Name

8-(trifluoromethyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C8H12F3N/c9-8(10,11)6-4-12-5-7(6)2-1-3-7/h6,12H,1-5H2

InChI Key

WLLRPXQAAVSAQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2C(F)(F)F

Origin of Product

United States

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